molecular formula C28H20ClN5O3S B15028364 (5Z)-2-(3-chlorophenyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028364
M. Wt: 542.0 g/mol
InChI Key: YVPFXLXAOMRLTN-IWIPYMOSSA-N
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Description

The compound (5Z)-2-(3-CHLOROPHENYL)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a triazolo-thiazolone core, substituted with chlorophenyl, dimethoxyphenyl, and phenyl-pyrazolyl groups, making it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-CHLOROPHENYL)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazolone core, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and phenyl-pyrazolyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-2-(3-CHLOROPHENYL)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it valuable for therapeutic research.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (5Z)-2-(3-CHLOROPHENYL)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-2-(3-CHLOROPHENYL)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its complex structure, which combines multiple functional groups and heterocycles

Properties

Molecular Formula

C28H20ClN5O3S

Molecular Weight

542.0 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H20ClN5O3S/c1-36-22-12-11-17(14-23(22)37-2)25-19(16-33(31-25)21-9-4-3-5-10-21)15-24-27(35)34-28(38-24)30-26(32-34)18-7-6-8-20(29)13-18/h3-16H,1-2H3/b24-15-

InChI Key

YVPFXLXAOMRLTN-IWIPYMOSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6)OC

Origin of Product

United States

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